2-Methyl-1-naphthoic acid
Overview
Description
Nicotinamide adenine dinucleotide (sodium salt hydrate) is the reduced form of nicotinamide adenine dinucleotide. It is a coenzyme found in all living cells and plays a crucial role in various metabolic processes. Nicotinamide adenine dinucleotide (sodium salt hydrate) functions as an electron carrier, participating in redox reactions by alternating between its oxidized form (nicotinamide adenine dinucleotide) and reduced form (nicotinamide adenine dinucleotide (sodium salt hydrate)) .
Preparation Methods
Synthetic Routes and Reaction Conditions: Nicotinamide adenine dinucleotide (sodium salt hydrate) can be synthesized through the reduction of nicotinamide adenine dinucleotide. The reduction process typically involves the use of reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst .
Industrial Production Methods: Industrial production of nicotinamide adenine dinucleotide (sodium salt hydrate) involves enzymatic synthesis using nicotinamide adenine dinucleotide as a substrate. Enzymes such as nicotinamide adenine dinucleotide reductase facilitate the reduction process, converting nicotinamide adenine dinucleotide to its reduced form .
Chemical Reactions Analysis
Types of Reactions: Nicotinamide adenine dinucleotide (sodium salt hydrate) primarily undergoes redox reactions. It acts as a reducing agent, donating electrons to various substrates. The compound can also participate in enzymatic reactions, where it serves as a coenzyme for oxidoreductases .
Common Reagents and Conditions:
Reducing Agents: Sodium borohydride, hydrogen gas
Catalysts: Platinum, palladium
Enzymes: Nicotinamide adenine dinucleotide reductase
Major Products: The major product formed from the reduction of nicotinamide adenine dinucleotide is nicotinamide adenine dinucleotide (sodium salt hydrate). In enzymatic reactions, the products vary depending on the specific substrate and enzyme involved .
Scientific Research Applications
Nicotinamide adenine dinucleotide (sodium salt hydrate) has a wide range of applications in scientific research:
Chemistry: Used as a reducing agent in various chemical reactions.
Biology: Plays a crucial role in cellular respiration and energy production.
Industry: Utilized in the production of biofuels and in biotechnological processes involving redox reactions.
Mechanism of Action
Nicotinamide adenine dinucleotide (sodium salt hydrate) exerts its effects by acting as an electron carrier in redox reactions. It donates electrons to various substrates, facilitating their reduction. In the mitochondrial electron transport chain, nicotinamide adenine dinucleotide (sodium salt hydrate) donates electrons to complex I, which then transfers them through a series of complexes, ultimately leading to the production of adenosine triphosphate (ATP) . This process is essential for cellular energy production.
Comparison with Similar Compounds
Nicotinamide adenine dinucleotide: The oxidized form of nicotinamide adenine dinucleotide (sodium salt hydrate).
Nicotinamide adenine dinucleotide phosphate (NADP): A phosphorylated form of nicotinamide adenine dinucleotide that participates in anabolic reactions.
Nicotinamide adenine dinucleotide phosphate (NADPH): The reduced form of nicotinamide adenine dinucleotide phosphate, involved in biosynthetic reactions.
Uniqueness: Nicotinamide adenine dinucleotide (sodium salt hydrate) is unique due to its role as a reducing agent in cellular metabolism. Its ability to donate electrons makes it essential for various biochemical processes, including energy production and redox balance .
Properties
IUPAC Name |
2-methylnaphthalene-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O2/c1-8-6-7-9-4-2-3-5-10(9)11(8)12(13)14/h2-7H,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSPDYGICHBLYSD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2C=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80166274 | |
Record name | 2-Methyl-1-naphthoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80166274 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1575-96-8 | |
Record name | 2-Methyl-1-naphthalenecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1575-96-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methyl-1-naphthoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001575968 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Methyl-1-naphthoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80166274 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-methyl-1-naphthoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.915 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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